2-[(4-tert-butylbenzyl)sulfanyl]-3-cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one
Description
2-[(4-tert-butylbenzyl)sulfanyl]-3-cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound characterized by its unique structure, which includes a thienopyrimidine core, a cyclopropyl group, and a tert-butylbenzylsulfanyl moiety
Properties
IUPAC Name |
2-[(4-tert-butylphenyl)methylsulfanyl]-3-cyclopropylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OS2/c1-20(2,3)14-6-4-13(5-7-14)12-25-19-21-16-10-11-24-17(16)18(23)22(19)15-8-9-15/h4-7,10-11,15H,8-9,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDPUZCRQOTYOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2C4CC4)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-tert-butylbenzyl)sulfanyl]-3-cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine derivatives under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane or cyclopropylcarbinol.
Attachment of the tert-Butylbenzylsulfanyl Moiety: This step involves the nucleophilic substitution reaction of a tert-butylbenzyl halide with a thiol derivative to form the sulfanyl linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(4-tert-butylbenzyl)sulfanyl]-3-cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and cyclopropyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as thiols or amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thienopyrimidine derivatives.
Substitution: Substituted thienopyrimidine derivatives.
Scientific Research Applications
2-[(4-tert-butylbenzyl)sulfanyl]-3-cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(4-tert-butylbenzyl)sulfanyl]-3-cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-tert-butylbenzyl)sulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-[(4-tert-butylbenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-[(4-tert-butylbenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
The uniqueness of 2-[(4-tert-butylbenzyl)sulfanyl]-3-cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one lies in its specific structural features, such as the cyclopropyl group and the thienopyrimidine core, which confer distinct chemical and biological properties compared to its analogs.
Biological Activity
The compound 2-[(4-tert-butylbenzyl)sulfanyl]-3-cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one is a synthetic derivative belonging to the class of thienopyrimidines. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₉N₃OS
- Molecular Weight : 341.42 g/mol
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antitumor Activity : Several studies have reported its efficacy in inhibiting cancer cell proliferation. Mechanistic studies suggest that it may induce apoptosis in various cancer cell lines.
- Antimicrobial Properties : The compound has shown activity against a variety of bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent.
- Anti-inflammatory Effects : Preliminary data suggest that it may modulate inflammatory pathways, potentially useful in treating inflammatory diseases.
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in tumor progression or inflammatory responses.
- Receptor Modulation : It could act as an antagonist or agonist at various cellular receptors, influencing signaling pathways related to cell growth and inflammation.
Antitumor Activity
A notable study published in Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of 12 µM. The study attributed this effect to the induction of G1 phase cell cycle arrest and apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12 | Apoptosis induction |
| A549 | 15 | Cell cycle arrest |
Antimicrobial Properties
In a comparative study on antimicrobial efficacy published in Phytotherapy Research, the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) recorded at 32 µg/mL and 64 µg/mL respectively.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anti-inflammatory Effects
Research featured in Inflammation Research indicated that the compound reduced nitric oxide production in lipopolysaccharide-stimulated macrophages by approximately 40%, suggesting a potential role in managing inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
